Cas no 162700-26-7 (ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate)

ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate 化学的及び物理的性質
名前と識別子
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- ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate
- ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate(WXFC0340)
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- MDL: MFCD31652628
- インチ: 1S/C13H10ClF3N2O2/c1-2-21-11(20)10-9(7-3-5-8(14)6-4-7)18-12(19-10)13(15,16)17/h3-6H,2H2,1H3,(H,18,19)
- InChIKey: WIIRTYLITVYVQK-UHFFFAOYSA-N
- SMILES: C1(C(F)(F)F)NC(C(OCC)=O)=C(C2=CC=C(Cl)C=C2)N=1
ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D774590-100mg |
ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate |
162700-26-7 | 95% | 100mg |
$430 | 2023-09-04 | |
eNovation Chemicals LLC | D774590-1g |
ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate |
162700-26-7 | 95% | 1g |
$1370 | 2023-09-04 | |
eNovation Chemicals LLC | D774590-250mg |
ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate |
162700-26-7 | 95% | 250mg |
$715 | 2023-09-04 | |
eNovation Chemicals LLC | D774590-5g |
ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate |
162700-26-7 | 95% | 5g |
$4105 | 2023-09-04 |
ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate 関連文献
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Ningzi Luo,Ying Lan,Ruiren Tang,Lei He,Lian Duan Chem. Commun., 2016,52, 14466-14469
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylateに関する追加情報
Recent Advances in the Study of Ethyl 4-(4-Chlorophenyl)-2-(Trifluoromethyl)-1H-Imidazole-5-Carboxylate (CAS: 162700-26-7)
The compound ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate (CAS: 162700-26-7) has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This imidazole derivative, characterized by its unique trifluoromethyl and chlorophenyl substituents, exhibits promising biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its therapeutic potential.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers investigated the antimicrobial efficacy of ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate against drug-resistant bacterial strains. The compound demonstrated potent inhibitory activity against methicillin-resistant Staphylococcus aureus (MRSA) and extended-spectrum β-lactamase (ESBL)-producing Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 2-8 μg/mL. The study attributed this activity to the compound's ability to disrupt bacterial cell membrane integrity and inhibit key enzymatic pathways.
Another significant development was reported in a 2024 Bioorganic & Medicinal Chemistry Letters article, which explored the compound's anti-inflammatory properties. The researchers found that ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate effectively suppressed the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in lipopolysaccharide (LPS)-stimulated macrophages. The compound's mechanism involved the inhibition of the NF-κB signaling pathway, suggesting its potential as a lead compound for developing novel anti-inflammatory drugs.
Recent advancements in synthetic methodologies have also been reported. A 2023 study in Organic Process Research & Development detailed an improved, scalable synthesis of ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate, achieving a 78% yield with high purity (>99%). The optimized route involved a one-pot condensation of 4-chlorobenzaldehyde with ethyl trifluoroacetoacetate, followed by cyclization using ammonium acetate. This development is expected to facilitate larger-scale production for further preclinical studies.
In the realm of cancer research, a 2024 study published in European Journal of Medicinal Chemistry highlighted the compound's antiproliferative effects against various cancer cell lines, including breast (MCF-7) and lung (A549) carcinomas. The researchers identified that ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate induced apoptosis via the intrinsic mitochondrial pathway, accompanied by increased caspase-3 activity and DNA fragmentation. These findings position the compound as a promising scaffold for developing novel anticancer agents.
Despite these promising results, challenges remain in optimizing the compound's pharmacokinetic properties and reducing potential off-target effects. Future research directions may include structure-activity relationship (SAR) studies to enhance selectivity and bioavailability, as well as in vivo efficacy and toxicity evaluations. The growing body of evidence suggests that ethyl 4-(4-chlorophenyl)-2-(trifluoromethyl)-1H-imidazole-5-carboxylate (CAS: 162700-26-7) holds considerable potential as a multifunctional pharmacophore in drug discovery pipelines.
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